molecular formula C15H16N4S2 B14592991 N-Phenyl-4,6-bis[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2-amine CAS No. 61257-42-9

N-Phenyl-4,6-bis[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2-amine

Cat. No.: B14592991
CAS No.: 61257-42-9
M. Wt: 316.4 g/mol
InChI Key: SUCJQUBPJQNGQQ-UHFFFAOYSA-N
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Description

N-Phenyl-4,6-bis[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with phenyl and prop-2-en-1-ylsulfanyl groups. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-4,6-bis[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2-amine typically involves multiple steps. One common method involves the reaction of 2,4,6-trichloro-1,3,5-triazine with phenylamine to form N-phenyl-2,4,6-trichloro-1,3,5-triazin-2-amine. This intermediate is then reacted with prop-2-en-1-ylthiol under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-4,6-bis[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrotriazine derivatives

    Substitution: Nitro-phenyl derivatives, halogenated phenyl derivatives

Mechanism of Action

The mechanism of action of N-Phenyl-4,6-bis[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s triazine ring and phenyl groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

61257-42-9

Molecular Formula

C15H16N4S2

Molecular Weight

316.4 g/mol

IUPAC Name

N-phenyl-4,6-bis(prop-2-enylsulfanyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C15H16N4S2/c1-3-10-20-14-17-13(16-12-8-6-5-7-9-12)18-15(19-14)21-11-4-2/h3-9H,1-2,10-11H2,(H,16,17,18,19)

InChI Key

SUCJQUBPJQNGQQ-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NC(=NC(=N1)NC2=CC=CC=C2)SCC=C

Origin of Product

United States

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